molecular formula C9H10N4 B15230618 2-Benzyl-2H-1,2,3-triazol-4-amine

2-Benzyl-2H-1,2,3-triazol-4-amine

Cat. No.: B15230618
M. Wt: 174.20 g/mol
InChI Key: XYUDLAIPPDWQOV-UHFFFAOYSA-N
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Description

2-Benzyl-2H-1,2,3-triazol-4-amine is a heterocyclic compound that contains a triazole ring, which is a five-membered ring consisting of three nitrogen atoms and two carbon atoms. This compound is known for its stability and versatility, making it a valuable component in various chemical and biological applications.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-Benzyl-2H-1,2,3-triazol-4-amine typically involves the copper(I)-catalyzed azide-alkyne cycloaddition (CuAAC) reaction, also known as the “click” reaction. This method is highly efficient and regioselective, producing the desired triazole compound in high yields. The reaction conditions generally include the use of copper(I) salts, such as copper(I) bromide, and a suitable ligand to stabilize the copper(I) species. The reaction is carried out in an aqueous or organic solvent at room temperature or slightly elevated temperatures .

Industrial Production Methods

In an industrial setting, the production of this compound can be scaled up using continuous flow reactors. These reactors allow for precise control over reaction conditions, such as temperature, pressure, and reactant concentrations, ensuring consistent product quality and high throughput. The use of continuous flow technology also minimizes the risk of hazardous by-products and improves the overall safety of the production process .

Chemical Reactions Analysis

Types of Reactions

2-Benzyl-2H-1,2,3-triazol-4-amine undergoes various chemical reactions, including:

Common Reagents and Conditions

Major Products Formed

Scientific Research Applications

2-Benzyl-2H-1,2,3-triazol-4-amine has a wide range of applications in scientific research:

Mechanism of Action

The mechanism of action of 2-Benzyl-2H-1,2,3-triazol-4-amine involves its interaction with various molecular targets, including enzymes and receptors. The triazole ring can engage in hydrogen bonding, π-π stacking, and other non-covalent interactions with the active sites of enzymes, leading to inhibition or modulation of their activity. Additionally, the benzyl group can enhance the compound’s binding affinity and specificity for certain targets .

Comparison with Similar Compounds

Similar Compounds

  • 1-Benzyl-1H-1,2,3-triazole
  • 2-Phenyl-2H-1,2,3-triazol-4-amine
  • 1-Phenyl-1H-1,2,3-triazole

Uniqueness

2-Benzyl-2H-1,2,3-triazol-4-amine is unique due to its specific substitution pattern, which imparts distinct chemical and biological properties. The presence of the benzyl group at the 2-position of the triazole ring enhances its stability and reactivity compared to other triazole derivatives. This unique structure allows for selective interactions with molecular targets, making it a valuable compound in various applications .

Properties

Molecular Formula

C9H10N4

Molecular Weight

174.20 g/mol

IUPAC Name

2-benzyltriazol-4-amine

InChI

InChI=1S/C9H10N4/c10-9-6-11-13(12-9)7-8-4-2-1-3-5-8/h1-6H,7H2,(H2,10,12)

InChI Key

XYUDLAIPPDWQOV-UHFFFAOYSA-N

Canonical SMILES

C1=CC=C(C=C1)CN2N=CC(=N2)N

Origin of Product

United States

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